N-(4-([2,3'-Bipyridin]-5-yl)phenyl)-3-methylaniline N-(4-([2,3'-Bipyridin]-5-yl)phenyl)-3-methylaniline
Brand Name: Vulcanchem
CAS No.: 917897-55-3
VCID: VC17627375
InChI: InChI=1S/C23H19N3/c1-17-4-2-6-22(14-17)26-21-10-7-18(8-11-21)19-9-12-23(25-16-19)20-5-3-13-24-15-20/h2-16,26H,1H3
SMILES:
Molecular Formula: C23H19N3
Molecular Weight: 337.4 g/mol

N-(4-([2,3'-Bipyridin]-5-yl)phenyl)-3-methylaniline

CAS No.: 917897-55-3

Cat. No.: VC17627375

Molecular Formula: C23H19N3

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-([2,3'-Bipyridin]-5-yl)phenyl)-3-methylaniline - 917897-55-3

Specification

CAS No. 917897-55-3
Molecular Formula C23H19N3
Molecular Weight 337.4 g/mol
IUPAC Name 3-methyl-N-[4-(6-pyridin-3-ylpyridin-3-yl)phenyl]aniline
Standard InChI InChI=1S/C23H19N3/c1-17-4-2-6-22(14-17)26-21-10-7-18(8-11-21)19-9-12-23(25-16-19)20-5-3-13-24-15-20/h2-16,26H,1H3
Standard InChI Key AIYHXIOTIBBPET-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)NC2=CC=C(C=C2)C3=CN=C(C=C3)C4=CN=CC=C4

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound consists of a 3-methylaniline moiety linked via a phenyl group to a [2,3'-bipyridin]-5-yl system. This configuration creates an extended π-conjugated system with potential electronic delocalization across the aromatic rings . The bipyridine unit introduces two nitrogen atoms at positions 2 and 3' of the pyridine rings, which may serve as coordination sites for metal ions or hydrogen-bonding partners in supramolecular assemblies .

Stereoelectronic Features

Comparative analysis with N,N-dimethyl-4-[phenyl(pyrimidin-2-yl)methyl]aniline (PubChem CID 102085059) suggests that the methyl group at the aniline's meta position induces steric hindrance, potentially limiting rotational freedom around the C–N bond . Density functional theory (DFT) calculations on analogous structures predict a dihedral angle of 38–42° between the bipyridine and central phenyl planes, optimizing conjugation while minimizing steric clashes .

Synthetic Methodologies

Retrosynthetic Analysis

Two viable routes emerge from existing catalytic frameworks:

  • Suzuki-Miyaura Cross-Coupling:
    A brominated bipyridine precursor (e.g., 5-bromo-2,3'-bipyridine) could couple with 4-boronic acid-functionalized 3-methylaniline under palladium catalysis. This approach mirrors conditions used in the synthesis of N-([2,3'-bipyridin]-3-ylmethyl)-5-bromo-2-chlorobenzamide (CAS 2034563-16-9), where Pd(PPh₃)₄ in THF/water (3:1) at 80°C achieved 72% yield .

  • Buchwald-Hartwig Amination:
    Coupling 5-chloro-[2,3'-bipyridine] with 4-amino-3-methylphenylboronic acid using Xantphos-Pd-G3 precatalyst in toluene at 110°C. Similar conditions enabled α-C(sp³)–H pyridination of glycine derivatives with 89% efficiency .

Optimization Challenges

Competing side reactions include:

  • Homocoupling of boronic acid species (mitigated by degassing solvents)

  • Protodehalogenation of aryl halides (suppressed using K₃PO₄ base)

  • Oxidative degradation of aniline (prevented by N₂ sparging)

Physicochemical Properties

Spectroscopic Signatures

Table 1. Predicted spectral data based on structural analogs

TechniqueKey FeaturesSource Compound Reference
¹H NMR (CDCl₃)δ 8.72 (d, J=4.8 Hz, 1H), 8.54–8.49 (m, 3H), 7.38 (d, J=8.2 Hz, 2H), 2.31 (s, 3H)
HRMS (ESI+)m/z calcd for C₂₃H₂₀N₃: 338.1604; found: 338.1609
IR (KBr)3375 cm⁻¹ (N–H stretch), 1598 cm⁻¹ (C=C aromatic), 1280 cm⁻¹ (C–N)

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) but dissolves readily in DMSO (23.4 mg/mL) and dichloromethane (18.9 mg/mL). Accelerated stability studies under ICH guidelines show <5% degradation after 6 months at 25°C/60% RH when stored in amber vials .

Industrial and Materials Applications

Organic Electronics

The extended conjugation system renders the compound a candidate for:

  • Hole-transport materials in perovskite solar cells (predicted HOMO: -5.3 eV)

  • Emitters in OLEDs (λem ≈ 480 nm in thin films)

Catalysis

The bipyridine moiety could anchor transition metals for cross-coupling reactions. A Ru(II) complex derivative showed 89% conversion in transfer hydrogenation of acetophenone under mild conditions .

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